molecular formula C13H20BNO2 B3046300 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1220696-49-0

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B3046300
CAS RN: 1220696-49-0
M. Wt: 233.12
InChI Key: HORWYTDAFKMPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that belongs to the class of boronic acid derivatives. It is commonly used in scientific research for its unique properties and applications.

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used in borylation reactions .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The compound is involved in several biochemical pathways. It can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . Additionally, it can participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the borylation reaction, the compound adds a boron atom to the benzylic C-H bond of alkylbenzenes , which can lead to the formation of new compounds with potential biological activity.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the storage temperature for similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C , suggesting that this compound may also require specific storage conditions for optimal stability.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in lab experiments is its ability to form covalent bonds with certain molecules, making it useful in various chemical reactions. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it is not suitable for all chemical reactions and may not be effective in certain experiments.

Future Directions

There are various future directions for the use of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in scientific research. One direction is the development of new materials and catalysts using this compound. Additionally, it can be used in the synthesis of new pharmaceutical compounds and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
This compound is a boronic acid derivative that has various scientific research applications. Its ability to form covalent bonds with certain molecules makes it useful in various chemical reactions. While it has limitations in certain experiments, it has the potential to be used in the development of new materials, catalysts, pharmaceutical compounds, and agrochemicals. Further research is needed to fully explore the potential of this compound in various fields of science.

Scientific Research Applications

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has various scientific research applications. It is commonly used as a ligand in cross-coupling reactions with aryl halides and vinyl halides. It is also used in the synthesis of pharmaceutical compounds and agrochemicals. Additionally, it is used in the development of new materials and catalysts.

properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWYTDAFKMPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174996
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220696-49-0
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220696-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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